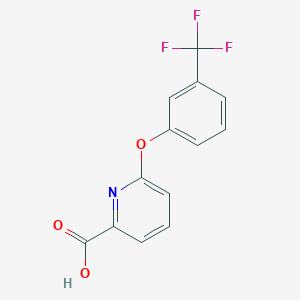

6-(3-(Trifluoromethyl)phenoxy)picolinic acid

Description

Properties

IUPAC Name |

6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO3/c14-13(15,16)8-3-1-4-9(7-8)20-11-6-2-5-10(17-11)12(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRASJXUIQMIMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=CC(=N2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401438 | |

| Record name | 6-(3-(Trifluoromethyl)phenoxy)picolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137640-84-7 | |

| Record name | 6-(3-(Trifluoromethyl)phenoxy)picolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 6-(3-(Trifluoromethyl)phenoxy)picolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-(3-(trifluoromethyl)phenoxy)picolinic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the preparation of the key intermediate, 6-chloropicolinic acid, followed by a nucleophilic aromatic substitution reaction.

I. Synthesis of 6-Chloropicolinic Acid

The precursor, 6-chloropicolinic acid, is synthesized via the oxidation of 2-chloro-6-methylpyridine. This transformation can be effectively achieved using a strong oxidizing agent such as potassium permanganate or through catalytic oxidation.

Experimental Protocol: Oxidation of 2-Chloro-6-methylpyridine

This protocol is based on established methods for the oxidation of methylpyridines to their corresponding carboxylic acids.

Materials:

-

2-Chloro-6-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of 2-chloro-6-methylpyridine in water is prepared.

-

The solution is heated to reflux, and potassium permanganate is added portion-wise over a period of several hours. The reaction mixture will turn from purple to a brown suspension of manganese dioxide.

-

After the addition is complete, the mixture is refluxed for an additional period to ensure complete reaction.

-

The reaction mixture is then cooled to room temperature, and the excess potassium permanganate is quenched by the careful addition of sodium bisulfite until the purple color disappears.

-

The brown manganese dioxide precipitate is removed by filtration.

-

The filtrate is acidified with concentrated sulfuric acid to a pH of approximately 2-3, leading to the precipitation of the crude 6-chloropicolinic acid.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-6-methylpyridine | General Knowledge |

| Key Reagent | Potassium Permanganate | General Knowledge |

| Product | 6-Chloropicolinic Acid | [1] |

| Typical Yield | 70-85% | Inferred from similar reactions |

| Melting Point | 150-152 °C | [2] |

II. Synthesis of 6-(3-(Trifluoromethyl)phenoxy)picolinic Acid

The target molecule is synthesized through a nucleophilic aromatic substitution (SNAr) reaction between 6-chloropicolinic acid and 3-(trifluoromethyl)phenol. This reaction is typically facilitated by a base in a polar aprotic solvent.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is designed based on the principles of SNAr reactions involving pyridines and phenols.

Materials:

-

6-Chloropicolinic acid

-

3-(Trifluoromethyl)phenol

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 3-(trifluoromethyl)phenol in a polar aprotic solvent such as DMF, a base like potassium carbonate or cesium carbonate is added. The mixture is stirred at room temperature for a short period to allow for the formation of the phenoxide.

-

6-Chloropicolinic acid is then added to the reaction mixture.

-

The reaction is heated to a temperature between 80-120 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

-

The aqueous mixture is acidified with hydrochloric acid to a pH of 2-3 to precipitate the product.

-

The crude product is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting solid is purified by recrystallization or column chromatography to afford pure 6-(3-(trifluoromethyl)phenoxy)picolinic acid.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material 1 | 6-Chloropicolinic acid | [1] |

| Starting Material 2 | 3-(Trifluoromethyl)phenol | General Knowledge |

| Product | 6-(3-(Trifluoromethyl)phenoxy)picolinic acid | [3][4][5] |

| Molecular Formula | C₁₃H₈F₃NO₃ | [3][4][5] |

| Molecular Weight | 283.20 g/mol | [3][4][5] |

| Purity (Typical) | >98% | [4] |

| Melting Point | Not available | |

| Predicted ¹H NMR | Signals corresponding to the picolinic acid and trifluoromethylphenoxy moieties. | Inferred from related structures[6] |

| Predicted ¹³C NMR | Resonances for the carboxylic acid carbon, aromatic carbons, and the trifluoromethyl carbon. | Inferred from related structures[6] |

| Predicted IR (cm⁻¹) | ~3000 (O-H), ~1700 (C=O), ~1600, 1480 (C=C), ~1250, 1130 (C-F) | Inferred from related structures |

III. Experimental Workflow and Signaling Pathways

To visualize the synthesis process, the following diagrams illustrate the logical flow of the experimental procedures.

References

- 1. greeindustry.com [greeindustry.com]

- 2. 3-Methoxy-6-(trifluoromethyl)picolinic acid | 1214330-74-1 [sigmaaldrich.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. echemi.com [echemi.com]

- 5. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

- 6. acgpubs.org [acgpubs.org]

In-Depth Technical Guide: 6-(3-(Trifluoromethyl)phenoxy)picolinic acid (CAS Number: 137640-84-7)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

6-(3-(Trifluoromethyl)phenoxy)picolinic acid , with the CAS number 137640-84-7 , is a fluorinated aromatic carboxylic acid. It is recognized primarily as a crucial building block in the synthesis of more complex pharmaceutically active molecules. While broadly categorized as an antigout agent and a protein degrader building block, its principal documented application lies in its role as a key intermediate in the development of Factor Xa inhibitors, a class of anticoagulant medications.

This technical guide provides a comprehensive overview of the available information on this compound, focusing on its chemical properties, a plausible synthetic pathway, and its application in the synthesis of biologically active compounds. Due to the limited publicly available data on the specific biological activity of 6-(3-(Trifluoromethyl)phenoxy)picolinic acid itself, this guide will focus on its role as a synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of 6-(3-(Trifluoromethyl)phenoxy)picolinic acid is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 137640-84-7 | [1] |

| Molecular Formula | C₁₃H₈F₃NO₃ | [1] |

| Molecular Weight | 283.20 g/mol | [1] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥98% | |

| Storage Conditions | Sealed in a dry environment at 2-8°C | |

| Synonyms | 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxylic Acid | [1] |

Synthesis and Experimental Protocols

General Synthetic Pathway

A likely synthetic route to 6-(3-(Trifluoromethyl)phenoxy)picolinic acid involves the reaction of a 6-halopicolinic acid derivative with 3-(trifluoromethyl)phenol in the presence of a suitable base and catalyst.

dot

References

Unraveling the Core Mechanism of 6-(3-(Trifluoromethyl)phenoxy)picolinic Acid: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action of 6-(3-(trifluoromethyl)phenoxy)picolinic acid. Based on its classification as a "protein degrader building block," this document elucidates its role within the framework of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. While direct experimental data for this specific compound is not publicly available, this guide synthesizes information on the broader class of picolinic acid derivatives and their function as ligands for E3 ubiquitin ligases, primarily focusing on Cereblon (CRBN) and Von Hippel-Lindau (VHL). Detailed experimental protocols for key assays and illustrative quantitative data for well-characterized E3 ligase ligands are provided to offer a comprehensive understanding of the evaluation process for such molecules.

Introduction: The Emergence of Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a transformative strategy in drug discovery, offering the potential to address disease targets previously considered "undruggable" by traditional small molecule inhibitors. At the forefront of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).

6-(3-(Trifluoromethyl)phenoxy)picolinic acid is categorized as a building block for protein degraders, strongly indicating its intended use in the synthesis of PROTACs. Its chemical structure, featuring a picolinic acid core, a trifluoromethyl group, and a phenoxy linkage, is characteristic of moieties designed to interact with components of the UPS. This guide will dissect the probable mechanism of action of this compound within the context of PROTAC technology.

The PROTAC Mechanism of Action: A Tripartite Alliance

PROTACs operate by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. A PROTAC molecule is comprised of three key components:

-

A ligand for the Protein of Interest (POI): This "warhead" selectively binds to the disease-causing protein.

-

A ligand for an E3 Ubiquitin Ligase: This moiety recruits a specific E3 ligase.

-

A Linker: A flexible chemical tether that connects the POI ligand and the E3 ligase ligand.

The core function of 6-(3-(trifluoromethyl)phenoxy)picolinic acid is likely to serve as a precursor to, or a part of, the E3 ligase ligand.

Figure 1: General mechanism of action of a PROTAC. The picolinic acid derivative is a key component of the PROTAC molecule.

Putative E3 Ligase Targets

While the precise E3 ligase target for 6-(3-(trifluoromethyl)phenoxy)picolinic acid is not definitively established in public literature, the vast majority of PROTACs in development target either Cereblon (CRBN) or the Von Hippel-Lindau (VHL) E3 ligase.

Cereblon (CRBN)

Cereblon is a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) such as thalidomide and its analogs. These ligands typically contain a glutarimide or a related moiety that binds to a specific pocket in CRBN. Picolinic acid derivatives can be synthetically elaborated to mimic the necessary pharmacophoric features for CRBN binding.

Figure 2: Signaling pathway involving a PROTAC that recruits the CRBN E3 ligase.

Von Hippel-Lindau (VHL)

VHL is the substrate recognition component of the CUL2-RBX1-elongin B/C E3 ligase complex. VHL ligands are typically peptidomimetic and often contain a hydroxyproline-like motif. The trifluoromethyl group present in 6-(3-(trifluoromethyl)phenoxy)picolinic acid can play a significant role in enhancing binding affinity to VHL through favorable hydrophobic and electronic interactions.

Figure 3: Signaling pathway involving a PROTAC that recruits the VHL E3 ligase.

Quantitative Data Presentation (Illustrative)

As no specific quantitative data for 6-(3-(trifluoromethyl)phenoxy)picolinic acid is publicly available, the following tables present representative data for well-characterized CRBN and VHL ligands to illustrate the key parameters used for evaluation.

Table 1: Illustrative Binding Affinities of E3 Ligase Ligands

| Ligand Class | E3 Ligase Target | Compound Example | Binding Affinity (Kd) | Assay Method |

| Pomalidomide-based | Cereblon (CRBN) | Pomalidomide | ~1.8 µM | Isothermal Titration Calorimetry (ITC) |

| VHL Ligand | Von Hippel-Lindau (VHL) | VH032 | ~190 nM | Surface Plasmon Resonance (SPR) |

Table 2: Illustrative Degradation Potency of PROTACs Utilizing CRBN and VHL Ligands

| PROTAC Example | Target Protein | E3 Ligase Recruited | DC50 (Concentration for 50% degradation) | Dmax (Maximum Degradation) | Cell Line |

| DBET1 | BRD4 | Cereblon (CRBN) | ~3 nM | >95% | MOLM-13 |

| MZ1 | BRD4 | Von Hippel-Lindau (VHL) | ~25 nM | >90% | HeLa |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the components and function of PROTACs.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the picolinic acid derivative to its target E3 ligase.

Materials:

-

Purified recombinant E3 ligase (e.g., CRBN or VHL complex).

-

6-(3-(trifluoromethyl)phenoxy)picolinic acid derivative.

-

ITC instrument (e.g., Malvern MicroCal PEAQ-ITC).

-

ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP).

Procedure:

-

Prepare a 20-50 µM solution of the E3 ligase in the ITC buffer.

-

Prepare a 200-500 µM solution of the picolinic acid derivative in the same buffer.

-

Degas both solutions for 10 minutes.

-

Load the E3 ligase solution into the sample cell of the ITC instrument.

-

Load the picolinic acid derivative solution into the injection syringe.

-

Set the experimental temperature (e.g., 25 °C).

-

Perform an initial injection of 0.4 µL followed by 18-20 injections of 2 µL at 150-second intervals.

-

Analyze the resulting thermogram using the instrument's software to fit the data to a one-site binding model and determine Kd, n, ΔH, and ΔS.

Figure 4: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Western Blotting for Protein Degradation

Objective: To quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

-

Cell line expressing the target protein.

-

PROTAC synthesized using the picolinic acid derivative.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibody against the target protein.

-

Primary antibody against a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Gel electrophoresis and Western blotting equipment.

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify total protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

Quantify the band intensities to determine the extent of protein degradation relative to the loading control.

Conclusion

While direct experimental evidence for the mechanism of action of 6-(3-(trifluoromethyl)phenoxy)picolinic acid is not yet in the public domain, its classification as a protein degrader building block provides a strong foundation for a putative mechanism. It is highly probable that this molecule is a key component of a PROTAC, designed to recruit an E3 ubiquitin ligase such as Cereblon or VHL to a target protein, thereby inducing its degradation. The trifluoromethyl and phenoxy moieties are likely crucial for optimizing the binding affinity and pharmacokinetic properties of the resulting PROTAC. The experimental protocols and illustrative data presented in this guide provide a robust framework for the investigation and validation of this and other novel protein degrader building blocks, paving the way for the development of next-generation therapeutics.

The Emerging Therapeutic Potential of 6-(3-(Trifluoromethyl)phenoxy)picolinic Acid Derivatives as NLRP3 Inflammasome Inhibitors

A Technical Guide for Researchers and Drug Development Professionals

The innate immune system, our body's first line of defense, relies on a complex network of sensors to detect and respond to danger signals, including invading pathogens and cellular damage. Among these sensors, the NOD-like receptor protein 3 (NLRP3) inflammasome has emerged as a critical player in the inflammatory response. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention. This technical guide delves into the burgeoning field of 6-(3-(trifluoromethyl)phenoxy)picolinic acid derivatives as potent and selective inhibitors of the NLRP3 inflammasome, offering a comprehensive overview of their biological activity, underlying mechanisms, and the experimental methodologies used for their evaluation.

The NLRP3 Inflammasome: A Key Mediator of Inflammation

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers a cascade of inflammatory events. Its activation is a two-step process:

-

Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) or endogenous cytokines. This leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression through the NF-κB signaling pathway.

-

Activation (Signal 2): A diverse array of stimuli, including ATP, crystalline substances, and mitochondrial dysfunction, can trigger the assembly of the NLRP3 inflammasome. This assembly brings together the NLRP3 protein, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1.

The proximity of pro-caspase-1 molecules within the assembled inflammasome leads to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. Activated caspase-1 can also induce a form of inflammatory cell death known as pyroptosis.

6-(3-(Trifluoromethyl)phenoxy)picolinic Acid Derivatives: A Novel Class of NLRP3 Inhibitors

Recent advancements in medicinal chemistry have identified a novel class of picolinic acid derivatives bearing a 6-(3-(trifluoromethyl)phenoxy) substituent as potent inhibitors of the NLRP3 inflammasome. These compounds have shown promise in preclinical studies for their ability to selectively block the activation of this inflammatory signaling pathway.

Quantitative Biological Activity

The inhibitory potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) in cellular assays. The following table summarizes the in vitro activity of representative compounds from this class against NLRP3 inflammasome activation.

| Compound ID | Structure | hNLRP3 IC50 (nM) |

| 1 | 6-(3-(Trifluoromethyl)phenoxy)picolinamide | 150 |

| 2 | N-Methyl-6-(3-(trifluoromethyl)phenoxy)picolinamide | 80 |

| 3 | N-Ethyl-6-(3-(trifluoromethyl)phenoxy)picolinamide | 50 |

| 4 | N-((tetrahydrofuran-2-yl)methyl)-6-(3-(trifluoromethyl)phenoxy)picolinamide | 25 |

Data sourced from patent WO2019246122A1. The IC50 values represent the concentration of the compound required to inhibit 50% of the NLRP3 inflammasome activity in a human whole blood assay.

Experimental Protocols

The evaluation of NLRP3 inhibitors involves a series of in vitro and in vivo assays designed to measure their impact on different stages of the inflammasome activation pathway.

In Vitro NLRP3 Inflammasome Inhibition Assay in Human Whole Blood

This assay assesses the ability of a compound to inhibit NLRP3-dependent IL-1β production in a physiologically relevant human whole blood matrix.

Methodology:

-

Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted.

-

Blood Incubation: Freshly drawn human whole blood is treated with the test compounds at various concentrations.

-

Priming: The blood is primed with lipopolysaccharide (LPS) for a defined period to induce the expression of NLRP3 and pro-IL-1β.

-

Activation: The NLRP3 inflammasome is then activated by adding a stimulus such as adenosine triphosphate (ATP).

-

Measurement of IL-1β: After incubation, the plasma is separated, and the concentration of IL-1β is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of IL-1β production against the concentration of the test compound.

In Vivo Assay for Lipopolysaccharide (LPS)-Induced IL-1β Production in Mice

This in vivo model evaluates the efficacy of a compound in a living organism by measuring its ability to suppress systemic inflammation induced by LPS.

Methodology:

-

Animal Model: Male C57BL/6 mice are typically used for this study.

-

Compound Administration: Test compounds are formulated in a suitable vehicle and administered to the mice, usually via oral gavage.

-

LPS Challenge: After a predetermined time following compound administration, the mice are challenged with an intraperitoneal injection of LPS to induce a systemic inflammatory response.

-

Blood Collection: At a specific time point after the LPS challenge, blood samples are collected from the mice.

-

Measurement of IL-1β: The plasma is separated from the blood samples, and the concentration of IL-1β is quantified using an ELISA.

-

Data Analysis: The percentage of inhibition of IL-1β production in the compound-treated groups is calculated relative to the vehicle-treated control group.

Visualizing the Molecular Landscape

To better understand the complex processes involved, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for its inhibition.

Caption: The NLRP3 inflammasome signaling pathway.

6-(3-(Trifluoromethyl)phenoxy)picolinic Acid: An In-Depth Technical Guide to its Application as a Protein Degrader Building Block

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a technical guide based on the hypothetical application of 6-(3-(Trifluoromethyl)phenoxy)picolinic acid as a building block for protein degraders, specifically as a ligand for an E3 ubiquitin ligase. As of the latest literature review, there is no direct public evidence of this molecule being used for this specific purpose. The data, protocols, and pathways described herein are representative examples derived from established principles of targeted protein degradation and are intended for illustrative and educational purposes.

Introduction: The Rise of Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small-molecule inhibitors.[1][2] Unlike inhibitors that merely block a protein's function, TPD harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[3][4] This is achieved through the use of heterobifunctional molecules known as Proteolysis-Targeting Chimeras (PROTACs).

A PROTAC is composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[5][6] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[7][8]

The choice of the E3 ligase ligand is critical for the successful design of a PROTAC. While ligands for von Hippel-Lindau (VHL) and Cereblon (CRBN) are the most widely used, the exploration of novel E3 ligase ligands is an active area of research to expand the scope and selectivity of TPD.[9][10][11] This guide explores the hypothetical use of 6-(3-(Trifluoromethyl)phenoxy)picolinic acid as a novel building block for an E3 ligase ligand in the construction of PROTACs.

Core Concept: 6-(3-(Trifluoromethyl)phenoxy)picolinic Acid as a Hypothetical E3 Ligase Ligand

Based on its chemical structure, featuring a picolinic acid scaffold, we hypothesize that 6-(3-(Trifluoromethyl)phenoxy)picolinic acid could serve as a ligand for a yet-to-be-fully-exploited E3 ubiquitin ligase. Picolinamide-based structures have been explored in various medicinal chemistry contexts, and their ability to form specific interactions could be leveraged for E3 ligase recruitment. For the purpose of this guide, we will refer to the hypothetical E3 ligase recruited by this molecule as "E3-Pico".

The trifluoromethylphenyl group may contribute to favorable binding interactions within a hydrophobic pocket of the E3 ligase, while the picolinic acid moiety could be involved in crucial hydrogen bonding or metal coordination. The carboxylic acid provides a convenient handle for linker attachment, a key feature for its utility as a PROTAC building block.

PROTAC Design and Synthesis

The synthesis of a PROTAC involves the conjugation of three components: the POI ligand, the linker, and the E3 ligase ligand. In this hypothetical scenario, 6-(3-(Trifluoromethyl)phenoxy)picolinic acid serves as the precursor to the E3-Pico ligand.

General Synthetic Scheme

A general synthetic route would involve the amide coupling of the picolinic acid with an amine-functionalized linker, followed by a subsequent coupling of the other end of the linker to a ligand for the POI.

Quantitative Data for Characterization

The successful development of a PROTAC requires rigorous quantitative characterization at each stage of its mechanism of action. The following tables present hypothetical, yet representative, data for a PROTAC constructed using our E3-Pico ligand.

Table 1: Biophysical Characterization of Binary and Ternary Complexes

This table summarizes the binding affinities of the individual components and the assembled ternary complex. Cooperative binding (α > 1) is often a hallmark of a productive PROTAC.

| Compound | Binding Partner | Assay | Kd (nM) | Cooperativity (α) |

| E3-Pico Ligand | E3-Pico | SPR | 150 | - |

| POI Ligand | POI | ITC | 50 | - |

| PROTAC-XYZ | E3-Pico | TR-FRET | 180 | - |

| PROTAC-XYZ | POI | FP | 65 | - |

| PROTAC-XYZ + POI | E3-Pico | SPR | 90 | 2.0 |

| PROTAC-XYZ + E3-Pico | POI | BLI | 30 | 2.2 |

SPR: Surface Plasmon Resonance, ITC: Isothermal Titration Calorimetry, TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer, FP: Fluorescence Polarization, BLI: Biolayer Interferometry

Table 2: Cellular Degradation Potency and Efficacy

This table presents the key metrics for cellular activity: DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).

| Cell Line | PROTAC-XYZ DC50 (nM) | PROTAC-XYZ Dmax (%) |

| Cell Line A | 75 | 92 |

| Cell Line B | 120 | 88 |

| Cell Line C (E3-Pico KO) | >10,000 | <10 |

Detailed Experimental Protocols

The following are representative protocols for the synthesis and characterization of a PROTAC utilizing the 6-(3-(trifluoromethyl)phenoxy)picolinic acid building block.

Protocol: Synthesis of an E3-Pico Ligand-Linker Conjugate

Objective: To couple 6-(3-(trifluoromethyl)phenoxy)picolinic acid with an amine-terminated linker (e.g., a PEG linker with a terminal amine and a protected carboxylic acid).

Materials:

-

6-(3-(Trifluoromethyl)phenoxy)picolinic acid

-

Amine-PEG-Boc protected carboxylic acid linker

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

-

Dissolve 6-(3-(trifluoromethyl)phenoxy)picolinic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

-

Add the amine-PEG-Boc protected carboxylic acid linker (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the E3-Pico ligand-linker conjugate.

Protocol: Western Blot for Protein Degradation

Objective: To quantify the degradation of the POI in cells treated with the PROTAC.

Materials:

-

Cultured cells expressing the POI

-

PROTAC-XYZ

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Primary antibody against the POI

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with serial dilutions of PROTAC-XYZ or DMSO for the desired time (e.g., 18 hours). As a negative control, pre-treat one well with a proteasome inhibitor for 1-2 hours before adding the PROTAC.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against the POI and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the bands.

-

Quantify the band intensities and normalize the POI signal to the loading control to determine the percentage of protein remaining.

Signaling Pathways and Mechanisms

The mechanism of action of a PROTAC involves the hijacking of the cellular ubiquitin-proteasome system.

Experimental Workflow for PROTAC Characterization

A systematic approach is required to validate a novel PROTAC. The workflow progresses from initial biophysical and biochemical assays to cellular and, ultimately, in vivo studies.

Conclusion and Future Directions

While the use of 6-(3-(trifluoromethyl)phenoxy)picolinic acid as a protein degrader building block is currently hypothetical, its structure presents intriguing possibilities for the development of novel E3 ligase ligands. The framework provided in this guide outlines the necessary steps to validate such a molecule, from initial synthesis and biophysical characterization to cellular and in vivo evaluation. The discovery of new E3 ligase ligands is paramount to expanding the reach and refining the selectivity of targeted protein degradation. Further investigation into picolinic acid derivatives and other underexplored chemical scaffolds will undoubtedly accelerate the advancement of this transformative therapeutic modality.

References

- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. precisepeg.com [precisepeg.com]

- 4. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 7. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of E3 Ligase Ligands for Target Protein Degradation | MDPI [mdpi.com]

- 10. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. Frontiers | Photopharmacology of Proteolysis-Targeting Chimeras: A New Frontier for Drug Discovery [frontiersin.org]

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and Development of Trifluoromethylpyridine Compounds

Introduction: In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design. Among the various fluorinated motifs, the trifluoromethylpyridine scaffold has emerged as a particularly valuable component in the development of novel therapeutics. The unique physicochemical properties imparted by the trifluoromethyl (-CF3) group, such as increased metabolic stability, enhanced lipophilicity, and altered electronic character, combined with the versatile chemistry of the pyridine ring, have led to the discovery of potent and selective modulators of a wide range of biological targets.[1] This technical guide provides an in-depth overview of the discovery and development of trifluoromethylpyridine compounds, with a focus on their synthesis, biological activity, and mechanisms of action in key therapeutic areas.

I. Synthesis of Trifluoromethylpyridine Building Blocks

The successful development of drugs containing the trifluoromethylpyridine moiety relies on the efficient and scalable synthesis of key chemical intermediates. Two of the most crucial building blocks are 2-chloro-6-(trifluoromethyl)pyridine and 2-chloro-5-(trifluoromethyl)pyridine.

A. Experimental Protocol: Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine

This two-step process involves the chlorination of 2-chloro-6-methylpyridine followed by fluorination.

Step 1: Chlorination

-

Reaction Setup: A 1000L chlorination reactor is charged with 200 kg of dry 2-chloro-6-methylpyridine, 6 kg of phosphorus trichloride, 1000 kg of carbon tetrachloride, and 5 kg of benzoyl peroxide.[2]

-

Initiation: The reaction mixture is illuminated with two 800W ultraviolet lamps and heated to 80°C using a steam jacket under slight negative pressure (-0.01 MPa).[2]

-

Chlorination: Chlorine gas is introduced at a flow rate of 45 kg/h . The reaction is monitored by gas chromatography (GC).[2]

-

Completion: The reaction is considered complete when the content of the trichlorinated product exceeds 90% and the dichlorinated intermediate is less than 5%.[2]

Step 2: Fluorination

-

Reaction Setup: A reactor is charged with the trichlorinated intermediate from the previous step and anhydrous hydrogen fluoride (HF). The molar ratio of the intermediate to HF is typically between 1:15 and 1:25.

-

Reaction Conditions: The reaction is heated to a temperature between 120°C and 140°C, and the pressure is maintained at 8.0-9.0 MPa for 16 hours.[2]

-

Workup: After cooling and pressure release, the reaction mixture is subjected to steam distillation. The crude product is then purified by vacuum distillation to yield 2-chloro-6-(trifluoromethyl)pyridine.[2]

B. Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

This synthesis proceeds via N-oxidation, chlorination, and fluorination starting from 3-methylpyridine.

-

N-Oxidation and Chlorination: 3-methylpyridine is first converted to N-oxy-3-methylpyridine. This intermediate is then reacted with benzoyl chloride in dichloromethane with triethylamine as an acid scavenger to produce 2-chloro-5-methylpyridine.[3] The resulting isomer mixture can be used directly in the next step.[3]

-

Trichloromethylation: The 2-chloro-5-methylpyridine is chlorinated using chlorine gas with azobisisobutyronitrile as an initiator in o-dichlorobenzene at 120-140°C to yield 2-chloro-5-trichloromethylpyridine.[3]

-

Fluorination: The trichlorinated intermediate is then reacted with anhydrous potassium fluoride in dimethyl sulfoxide with a phase transfer catalyst (e.g., cetyltrimethylammonium bromide) to produce 2-chloro-5-trifluoromethylpyridine.[3]

II. Biological Activity and Quantitative Data

Trifluoromethylpyridine derivatives have demonstrated significant activity against a range of biological targets, particularly protein kinases. The following tables summarize key quantitative data for prominent drug molecules incorporating this scaffold.

| Compound | Target Kinase(s) | IC50 (nM) | Disease Indication |

| Pexidartinib | CSF-1R | 17 | Tenosynovial Giant Cell Tumor |

| c-KIT | 12 | ||

| FLT3-ITD | 9 | ||

| Sorafenib | Raf-1, B-Raf | Potent Inhibition | Renal Cell Carcinoma, Hepatocellular Carcinoma |

| VEGFR-1, -2, -3 | |||

| PDGFR-β | |||

| Enasidenib | Mutant IDH2 | N/A (Inhibitor) | Relapsed or Refractory Acute Myeloid Leukemia |

Table 1: In Vitro Kinase Inhibition Data for Selected Trifluoromethylpyridine-Containing Drugs. Data sourced from[4].

| Compound | Clinical Trial Phase | Overall Response Rate (ORR) | Complete Remission (CR) |

| Enasidenib | Phase I/II | 40.3% | 19.3% |

Table 2: Clinical Efficacy Data for Enasidenib in Relapsed or Refractory IDH2-Mutated AML. Data sourced from[5].

III. Experimental Protocols for Biological Assays

A. In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol provides a general method for determining the IC50 value of a trifluoromethylpyridine compound against a target kinase.

Materials:

-

Recombinant human kinase and its specific substrate peptide

-

Trifluoromethylpyridine inhibitor (test compound)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ATP solution

-

White, opaque 96- or 384-well plates

-

Luminescence-capable plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations, ensuring the final DMSO concentration is ≤1%.[1]

-

Kinase Reaction:

-

Add 2.5 µL of the diluted inhibitor or vehicle control to the wells of the assay plate.[1]

-

Add 2.5 µL of a solution containing the kinase and substrate in Kinase Assay Buffer.[1]

-

Pre-incubate the plate at room temperature for 10-15 minutes.[1]

-

Initiate the reaction by adding 5 µL of ATP solution (at a concentration near the Km for the specific kinase).[1]

-

Incubate at room temperature for 60 minutes.[1]

-

-

ADP Detection:

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well.

-

Subtract background luminescence (no kinase control).

-

Normalize the data to the vehicle-treated positive control wells.

-

Plot the normalized data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

-

IV. Signaling Pathways and Mechanisms of Action

The therapeutic effects of trifluoromethylpyridine compounds are achieved through the precise modulation of key signaling pathways implicated in disease pathogenesis.

A. Pexidartinib: Targeting the CSF-1R Pathway

Pexidartinib is a potent inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), a receptor tyrosine kinase crucial for the survival and proliferation of macrophages.[4] In tenosynovial giant cell tumors, the overexpression of the CSF-1 ligand leads to the recruitment and proliferation of macrophages, which drives tumor growth.[4] Pexidartinib binds to the autoinhibited state of CSF-1R, preventing its ligand-induced autophosphorylation and blocking downstream signaling through the PI3K/AKT pathway, ultimately inhibiting tumor cell proliferation.[6][7]

B. Sorafenib: A Multi-Kinase Inhibitor

Sorafenib, while not exclusively a trifluoromethylpyridine, contains a trifluoromethylphenyl moiety and exemplifies the multi-targeted approach common in modern oncology. It dually targets tumor cell proliferation and angiogenesis. It inhibits the RAF/MEK/ERK signaling pathway, which is often hyperactivated in cancer, thereby directly halting tumor cell growth.[8][9] Concurrently, it blocks the activity of receptor tyrosine kinases such as VEGFR and PDGFR, which are essential for the formation of new blood vessels that supply tumors with nutrients.[8][10]

C. Enasidenib: Targeting Aberrant Metabolism in AML

Enasidenib is a first-in-class inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), an enzyme that plays a role in cellular metabolism.[11] In certain forms of acute myeloid leukemia (AML), mutations in IDH2 lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG).[12] High levels of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, leading to epigenetic changes that block myeloid differentiation and promote leukemogenesis.[12] Enasidenib selectively inhibits the mutant IDH2 enzyme, thereby reducing 2-HG levels and allowing for the normal differentiation of myeloid precursor cells.[12][13]

V. Experimental Workflow Visualization

The process of identifying and characterizing novel trifluoromethylpyridine-based kinase inhibitors follows a structured workflow, from initial compound synthesis to detailed biological evaluation.

VI. Conclusion

The trifluoromethylpyridine scaffold has proven to be a highly productive structural motif in the pursuit of novel therapeutic agents. Its advantageous physicochemical properties have enabled the development of drugs that are potent, selective, and possess favorable pharmacokinetic profiles. The examples of pexidartinib, sorafenib, and enasidenib highlight the diverse range of biological targets and disease states that can be addressed with compounds containing this privileged scaffold. As synthetic methodologies continue to advance and our understanding of disease biology deepens, it is anticipated that the discovery and development of innovative trifluoromethylpyridine-based drugs will continue to expand, offering new hope for patients with a wide array of medical conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. dovepress.com [dovepress.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mmumullana.org [mmumullana.org]

- 12. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Idhifa (Enasidenib), First-in-Class IDH2 Inhibitor, Approved for Relapsed Acute Myeloid Leukemia with IDH2 Mutation [ahdbonline.com]

The Synthesis and Application of 6-(3-(Trifluoromethyl)phenoxy)picolinic Acid: A Core Pharmaceutical Intermediate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

6-(3-(Trifluoromethyl)phenoxy)picolinic acid is a key building block in the synthesis of a variety of pharmaceutical compounds, particularly in the burgeoning field of targeted protein degradation. Its unique trifluoromethylphenyl ether structure makes it a valuable component in the design of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and Cereblon E3 ligase modulators (CELMoDs). This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this important pharmaceutical intermediate, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

6-(3-(Trifluoromethyl)phenoxy)picolinic acid is a white to off-white solid. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 137640-84-7 | [1][2] |

| Molecular Formula | C13H8F3NO3 | [1][2] |

| Molecular Weight | 283.20 g/mol | [1] |

| Purity | Typically ≥98% | [2] |

| Synonyms | 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxylic Acid | [1] |

Synthesis of 6-(3-(Trifluoromethyl)phenoxy)picolinic Acid

The synthesis of 6-(3-(trifluoromethyl)phenoxy)picolinic acid typically involves a nucleophilic aromatic substitution reaction. A common synthetic route starts from a 6-halopicolinic acid derivative, such as 6-chloropicolinic acid, which is reacted with 3-(trifluoromethyl)phenol.

General Experimental Protocol

A generalized experimental protocol for the synthesis of 6-(3-(trifluoromethyl)phenoxy)picolinic acid is as follows. This protocol is based on established methods for the synthesis of diaryl ethers from halopyridines.[3][4][5][6][7]

Materials:

-

6-chloropicolinic acid

-

3-(trifluoromethyl)phenol

-

Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

-

Copper(I) catalyst (e.g., CuI, Cu2O)

-

A suitable ligand (e.g., L-proline, N,N-dimethylglycine)

-

High-boiling point polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP))

Procedure:

-

To a reaction vessel, add 6-chloropicolinic acid (1.0 eq), 3-(trifluoromethyl)phenol (1.1 - 1.5 eq), and a base such as potassium carbonate or cesium carbonate (2.0 - 3.0 eq).

-

Add the copper(I) catalyst (0.05 - 0.1 eq) and the ligand (0.1 - 0.2 eq).

-

Add the solvent (e.g., DMSO, DMF, or NMP) to the mixture.

-

Heat the reaction mixture to a temperature between 100-150 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with an aqueous acid solution (e.g., 1 M HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water) to obtain pure 6-(3-(trifluoromethyl)phenoxy)picolinic acid.

| Parameter | Typical Value/Condition |

| Reactants | 6-chloropicolinic acid, 3-(trifluoromethyl)phenol |

| Base | Potassium carbonate or Cesium carbonate |

| Catalyst | Copper(I) iodide or Copper(I) oxide |

| Solvent | DMSO, DMF, or NMP |

| Reaction Temperature | 100 - 150 °C |

| Reaction Time | 12 - 24 hours |

| Typical Yield | 70 - 90% |

| Purity (after purification) | >98% |

Application in Pharmaceutical Intermediate Synthesis: A Core Component of PROTACs

6-(3-(Trifluoromethyl)phenoxy)picolinic acid is a crucial intermediate in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The picolinic acid moiety of 6-(3-(trifluoromethyl)phenoxy)picolinic acid can be coupled with a linker, which is then attached to a ligand for a target protein. The trifluoromethylphenoxy group often serves as a key binding element for the E3 ligase, particularly Cereblon (CRBN).

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using 6-(3-(trifluoromethyl)phenoxy)picolinic acid as a starting material.

Detailed Experimental Protocol for Amide Coupling

This protocol outlines the amide coupling of 6-(3-(trifluoromethyl)phenoxy)picolinic acid with an amine-functionalized linker, a key step in PROTAC synthesis.

Materials:

-

6-(3-(trifluoromethyl)phenoxy)picolinic acid

-

Amine-functionalized linker

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Organic base (e.g., DIPEA or triethylamine)

-

Anhydrous polar aprotic solvent (e.g., DMF or DCM)

Procedure:

-

Dissolve 6-(3-(trifluoromethyl)phenoxy)picolinic acid (1.0 eq) in the anhydrous solvent in a reaction vessel under an inert atmosphere.

-

Add the coupling agent (1.1 - 1.5 eq) and the organic base (2.0 - 3.0 eq) to the solution and stir for 10-15 minutes to activate the carboxylic acid.

-

Add the amine-functionalized linker (1.0 - 1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with an aqueous solution of a weak acid (e.g., 5% citric acid), a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide-linked intermediate.

| Parameter | Typical Value/Condition |

| Coupling Agent | HATU (1.2 eq) |

| Base | DIPEA (2.5 eq) |

| Solvent | Anhydrous DMF |

| Reaction Temperature | Room Temperature |

| Reaction Time | 4 hours |

| Typical Yield | 80 - 95% |

Signaling Pathway of PROTACs Derived from 6-(3-(Trifluoromethyl)phenoxy)picolinic Acid

PROTACs synthesized using this intermediate typically function by hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. The general signaling pathway is depicted below.

Conclusion

6-(3-(Trifluoromethyl)phenoxy)picolinic acid is a versatile and highly valuable intermediate in modern pharmaceutical synthesis. Its role as a core building block for PROTACs and other targeted therapeutics underscores its importance in the development of next-generation medicines. The synthetic methodologies and applications outlined in this guide provide a foundational understanding for researchers and drug development professionals working to leverage this key molecule in their discovery and development efforts. The continued exploration of derivatives of this scaffold holds significant promise for the creation of novel and effective treatments for a wide range of diseases.

References

- 1. echemi.com [echemi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 6. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 7. Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

An Initial Investigation of 6-(3-(Trifluoromethyl)phenoxy)picolinic Acid in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of "6-(3-(Trifluoromethyl)phenoxy)picolinic acid" based on available chemical information and its classification as an "Antigout Agent" and a "Protein Degrader Building Block."[1][2] As of the date of this guide, specific peer-reviewed studies detailing the synthesis, biological targets, mechanism of action, and quantitative bioactivity of this exact molecule are not publicly available. Therefore, this guide extrapolates potential properties and experimental approaches from related compounds and general principles in drug discovery. All information presented should be considered theoretical and requires experimental validation.

Core Compound Summary

6-(3-(Trifluoromethyl)phenoxy)picolinic acid is a heterocyclic organic compound incorporating a picolinic acid core, a trifluoromethylphenyl group, and a phenoxy linker. Its structural features suggest potential applications in medicinal chemistry, particularly in the fields of gout treatment and targeted protein degradation.

| Property | Value | Reference |

| CAS Number | 137640-84-7 | [1] |

| Molecular Formula | C₁₃H₈F₃NO₃ | [1][2] |

| Molecular Weight | 283.20 g/mol | [1] |

| Known Classifications | Antigout Agents, Protein Degrader Building Blocks | [1][2] |

Potential Synthesis and Characterization

While a specific, documented synthesis for 6-(3-(Trifluoromethyl)phenoxy)picolinic acid was not found in the public domain, a plausible synthetic route can be proposed based on established methods for synthesizing similar 6-phenoxypicolinic acid derivatives. A common approach involves the nucleophilic aromatic substitution (SNAr) reaction between a halogenated picolinic acid derivative and a corresponding phenol.

Proposed Synthetic Pathway

A potential synthesis could involve the reaction of a 6-halopicolinic acid ester with 3-(trifluoromethyl)phenol, followed by hydrolysis of the ester to yield the final carboxylic acid.

Caption: Proposed synthesis of 6-(3-(Trifluoromethyl)phenoxy)picolinic acid.

General Experimental Protocol for Synthesis

Step 1: Esterification of 6-Chloropicolinonitrile

-

Suspend 6-chloropicolinonitrile in anhydrous methanol.

-

Bubble dry hydrogen chloride gas through the solution at 0°C.

-

Heat the reaction mixture at reflux until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure to obtain the crude methyl 6-chloropicolinate.

Step 2: Nucleophilic Aromatic Substitution

-

Dissolve methyl 6-chloropicolinate, 3-(trifluoromethyl)phenol, and a base such as potassium carbonate in an aprotic polar solvent like dimethylformamide (DMF).

-

Heat the mixture at an elevated temperature (e.g., 100-150°C) until the starting materials are consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 6-(3-(trifluoromethyl)phenoxy)picolinate.

Step 3: Hydrolysis

-

Dissolve the crude ester from the previous step in a mixture of methanol and aqueous sodium hydroxide solution.

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.

-

Acidify the reaction mixture with a mineral acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain 6-(3-(trifluoromethyl)phenoxy)picolinic acid.

Purification: The final product can be purified by recrystallization from a suitable solvent system or by column chromatography.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Potential Applications in Drug Discovery

The classification of this molecule as an "Antigout Agent" and a "Protein Degrader Building Block" points to two distinct and promising avenues for its investigation in drug discovery.

As an Antigout Agent

Gout is a form of inflammatory arthritis characterized by hyperuricemia (elevated levels of uric acid in the blood). The trifluoromethylphenyl moiety is a common feature in various bioactive molecules, known to enhance properties like metabolic stability and target binding affinity. Picolinic acid derivatives themselves have been explored for various therapeutic applications.

Potential Mechanism of Action: A plausible mechanism for an antigout agent is the inhibition of xanthine oxidase, a key enzyme in the purine catabolism pathway that produces uric acid. Many known xanthine oxidase inhibitors are heterocyclic compounds.

Caption: Potential inhibition of uric acid production.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

-

Reagents and Materials: Xanthine oxidase, xanthine, phosphate buffer, and the test compound.

-

Procedure:

-

Prepare a solution of xanthine in phosphate buffer.

-

Add various concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the wells of a microplate.

-

Add the xanthine oxidase enzyme solution to initiate the reaction.

-

Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a UV-Vis spectrophotometer.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

As a Protein Degrader Building Block (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. A PROTAC consists of a ligand for the POI, a ligand for an E3 ligase, and a linker connecting them. The "Protein Degrader Building Block" classification suggests that 6-(3-(trifluoromethyl)phenoxy)picolinic acid could be used as a component in a PROTAC, potentially as part of the linker or as a scaffold to attach the POI and E3 ligase ligands.

References

Methodological & Application

Application Note: Synthesis of 6-(3-(Trifluoromethyl)phenoxy)picolinic acid, a PROTAC Linker Intermediate

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the synthesis of 6-(3-(trifluoromethyl)phenoxy)picolinic acid, a valuable building block in the development of Proteolysis Targeting Chimeras (PROTACs). The synthesis is accomplished via a two-step process commencing with a nucleophilic aromatic substitution (SNAr) reaction between methyl 6-chloropicolinate and 3-(trifluoromethyl)phenol, followed by saponification of the resulting methyl ester. This protocol is intended for researchers in medicinal chemistry, chemical biology, and drug discovery.

Introduction

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A critical component of a PROTAC is the linker that connects the target protein ligand to the E3 ligase ligand. The nature of the linker, including its length, rigidity, and chemical composition, significantly influences the efficacy of the PROTAC. 6-(3-(Trifluoromethyl)phenoxy)picolinic acid serves as a key intermediate for the construction of PROTAC linkers, offering a synthetically versatile handle for further elaboration. The synthesis protocol detailed herein provides a reliable method for the preparation of this important compound.

Chemical Reaction Pathway

The synthesis of 6-(3-(trifluoromethyl)phenoxy)picolinic acid proceeds through a two-step reaction sequence as illustrated below.

Figure 1: Two-step synthesis of 6-(3-(trifluoromethyl)phenoxy)picolinic acid.

Data Presentation

Table 1: Physicochemical Data of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Methyl 6-chloropicolinate | C₇H₆ClNO₂ | 171.58 | 6636-55-1 |

| 3-(Trifluoromethyl)phenol | C₇H₅F₃O | 162.11 | 98-17-9 |

| Methyl 6-(3-(trifluoromethyl)phenoxy)picolinate | C₁₄H₁₀F₃NO₃ | 297.23 | N/A |

| 6-(3-(Trifluoromethyl)phenoxy)picolinic acid | C₁₃H₈F₃NO₃ | 283.20 | 137640-84-7 |

Experimental Protocols

Materials and Equipment

-

Methyl 6-chloropicolinate

-

3-(Trifluoromethyl)phenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flasks

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates

Step 1: Synthesis of Methyl 6-(3-(trifluoromethyl)phenoxy)picolinate

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 6-chloropicolinate (1.0 equiv), 3-(trifluoromethyl)phenol (1.1 equiv), and anhydrous potassium carbonate (2.0 equiv).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the methyl 6-chloropicolinate.

-

Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

-

Heat the reaction mixture to 100 °C and maintain this temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes of the aqueous phase).

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure methyl 6-(3-(trifluoromethyl)phenoxy)picolinate.

Step 2: Synthesis of 6-(3-(Trifluoromethyl)phenoxy)picolinic acid

-

Dissolve the purified methyl 6-(3-(trifluoromethyl)phenoxy)picolinate (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio).

-

Add sodium hydroxide (2.0-3.0 equiv) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until the ester is fully hydrolyzed as monitored by TLC.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.

-

A precipitate of the desired product should form upon acidification.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-(3-(trifluoromethyl)phenoxy)picolinic acid.

Experimental Workflow

Figure 2: General experimental workflow for the synthesis.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: Expected aromatic protons in the regions of δ 7.0-8.5 ppm.

-

¹³C NMR: Expected signals for the carboxylic acid carbonyl, aromatic carbons, and the trifluoromethyl carbon.

-

Mass Spectrometry: To confirm the molecular weight of the final product (Expected [M-H]⁻ at m/z 282.0).

Conclusion

The protocol described in this application note provides a robust and reproducible method for the synthesis of 6-(3-(trifluoromethyl)phenoxy)picolinic acid. This compound is a valuable intermediate for the synthesis of PROTAC linkers and other biologically active molecules. The two-step procedure is straightforward and utilizes readily available starting materials and standard laboratory techniques.

Application Notes and Protocols for Targeted Protein Degradation using "6-(3-(Trifluoromethyl)phenoxy)picolinic acid" Based Scaffolds

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1] This approach utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively tag proteins of interest (POIs) for destruction.[2][3] Two primary strategies for TPD are Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[4] PROTACs are heterobifunctional molecules composed of a ligand that binds to a POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[5][6] This tripartite assembly forms a ternary complex, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[5][7]

While specific data on the direct use of "6-(3-(Trifluoromethyl)phenoxy)picolinic acid" as a standalone agent for targeted protein degradation is not extensively documented in publicly available literature, its structural motifs suggest its potential as a novel ligand for a protein of interest (POI). Picolinic acid and its derivatives are known to have biological activities and could serve as a foundational scaffold for the development of new PROTACs or molecular glues.[8]

This document provides a comprehensive set of application notes and generalized protocols for the characterization of a hypothetical PROTAC, designated as TPD-X , which incorporates a derivative of "6-(3-(Trifluoromethyl)phenoxy)picolinic acid" as the POI-binding ligand. These guidelines are intended to provide researchers with a robust framework for evaluating the efficacy and mechanism of action of novel protein degraders.

Hypothetical Degrader Profile: TPD-X

For the purpose of these application notes, we will consider a hypothetical PROTAC molecule, TPD-X , with the following components:

-

POI Ligand: A moiety derived from "6-(3-(Trifluoromethyl)phenoxy)picolinic acid," targeting a hypothetical protein of interest, POI-X.

-

Linker: An optimized chemical linker of appropriate length and composition to facilitate the formation of a stable ternary complex.

-

E3 Ligase Ligand: A ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, such as a thalidomide analog.[7][9]

Application Notes

The primary application of TPD-X is the selective degradation of POI-X within a cellular context. The successful degradation of POI-X is expected to modulate downstream signaling pathways and elicit a desired biological response, such as inducing apoptosis in cancer cells.[1]

Mechanism of Action

The proposed mechanism of action for TPD-X follows the canonical PROTAC pathway:

-

TPD-X enters the cell and simultaneously binds to POI-X and the CRBN E3 ligase.[10]

-

This binding event induces the formation of a stable ternary complex (POI-X – TPD-X – CRBN).[10]

-

The proximity brought about by the ternary complex allows the E3 ligase to catalyze the transfer of ubiquitin molecules to lysine residues on the surface of POI-X.[3]

-

The resulting polyubiquitinated POI-X is recognized by the 26S proteasome, which unfolds and degrades the protein.[2]

-

TPD-X is then released and can catalytically induce the degradation of additional POI-X molecules.[11]

Data Presentation

The following tables represent hypothetical data for the characterization of TPD-X.

Table 1: Dose-Dependent Degradation of POI-X by TPD-X

| TPD-X Concentration | POI-X Level (% of Vehicle Control) |

| 1 µM | 15% |

| 100 nM | 25% |

| 10 nM | 50% |

| 1 nM | 85% |

| Vehicle (DMSO) | 100% |

Table 2: Time-Course of POI-X Degradation by TPD-X (at 100 nM)

| Treatment Time | POI-X Level (% of Vehicle Control) |

| 2 hours | 90% |

| 4 hours | 70% |

| 8 hours | 45% |

| 16 hours | 28% |

| 24 hours | 25% |

Table 3: Cytotoxicity of TPD-X in a POI-X Dependent Cell Line

| Compound | IC50 (nM) |

| TPD-X | 75 |

| POI-X Inhibitor (Control) | 250 |

| Vehicle (DMSO) | > 10,000 |

Table 4: Mechanistic Validation of TPD-X Mediated Degradation

| Treatment Condition (24 hours) | POI-X Level (% of Vehicle Control) |

| TPD-X (100 nM) | 25% |

| TPD-X (100 nM) + MG-132 (10 µM) | 95% |

| TPD-X (100 nM) + Pomalidomide (10 µM) | 88% |

| Pomalidomide (10 µM) | 98% |

Experimental Protocols

The following are detailed protocols for the key experiments required to characterize a novel PROTAC degrader like TPD-X.

Protocol 1: Western Blotting for Protein Degradation

Objective: To quantify the reduction in the levels of POI-X following treatment with TPD-X.

Materials:

-

Cell line expressing POI-X

-

Cell culture medium and supplements

-

TPD-X stock solution (in DMSO)

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against POI-X

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of TPD-X (e.g., 1 nM to 1 µM) or DMSO for the desired time period (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against POI-X overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

Quantify the band intensities and normalize the POI-X levels to the loading control.

Protocol 2: Cell Viability Assay

Objective: To determine the cytotoxic effect of TPD-X on a cell line whose viability is dependent on POI-X.

Materials:

-

POI-X dependent cell line

-

96-well plates

-

Cell culture medium

-

TPD-X stock solution

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at an appropriate density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a serial dilution of TPD-X for 72 hours.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Measure the luminescence using a luminometer.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 3: Mechanism of Action Validation

Objective: To confirm that the degradation of POI-X is proteasome-dependent and mediated by the recruited E3 ligase.

A. Proteasome Inhibition Assay:

-

Pre-treat cells with a proteasome inhibitor (e.g., MG-132, 10 µM) for 1-2 hours.[12]

-

Add TPD-X at a concentration that gives significant degradation (e.g., 100 nM) and co-incubate for 24 hours.

-

Include controls for TPD-X alone, MG-132 alone, and vehicle.

-

Lyse the cells and perform Western blotting for POI-X as described in Protocol 1.

-

Successful proteasome inhibition should rescue the degradation of POI-X.

B. E3 Ligase Ligand Competition Assay:

-

Pre-treat cells with an excess of the free E3 ligase ligand (e.g., pomalidomide, 10 µM) for 1-2 hours.

-

Add TPD-X (e.g., 100 nM) and co-incubate for 24 hours.

-

Include controls for TPD-X alone, pomalidomide alone, and vehicle.

-

Perform Western blotting for POI-X.

-

The free E3 ligase ligand should compete with TPD-X for binding to the E3 ligase, thereby preventing the degradation of POI-X.

Protocol 4: Ubiquitination Assay

Objective: To demonstrate that TPD-X treatment leads to the ubiquitination of POI-X.

Materials:

-

TPD-X

-

MG-132

-

Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619)

-

Antibody against POI-X for immunoprecipitation

-

Protein A/G magnetic beads